(R)-3-hydroxy-4-methylpentanoic acid
Overview
Description
®-3-hydroxy-4-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-methyl-2-oxopentanoic acid using chiral catalysts. Another method includes the use of enzymatic processes, where specific enzymes catalyze the reduction of the corresponding keto acid to produce the desired chiral hydroxy acid.
Industrial Production Methods
In industrial settings, the production of ®-3-hydroxy-4-methylpentanoic acid often involves biotechnological processes. Microorganisms engineered to express specific enzymes can be used to convert substrates into the target compound. This method is advantageous due to its high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-methyl-2-oxopentanoic acid or 4-methylpentanoic acid.
Reduction: 3-hydroxy-4-methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-hydroxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-hydroxy-4-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its binding to molecular targets, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-hydroxy-4-methylpentanoic acid: The enantiomer of ®-3-hydroxy-4-methylpentanoic acid, with similar chemical properties but different biological activities.
4-methyl-2-oxopentanoic acid: A keto acid that can be converted to ®-3-hydroxy-4-methylpentanoic acid through reduction.
3-hydroxy-4-methylpentanoic acid: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-3-hydroxy-4-methylpentanoic acid is unique due to its chiral nature, which imparts specific biological activities and interactions. Its enantiomeric purity is crucial for applications in pharmaceuticals and biochemical research, where the ® and (S) forms can have different effects.
Properties
IUPAC Name |
(3R)-3-hydroxy-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHYOWLXYZJSN-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439157 | |
Record name | (3R)-3-hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77981-87-4 | |
Record name | (3R)-3-hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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